

# Comparative Tolerability of Cariprazine: A Focus on Metabolic Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Cariprazine |           |  |  |  |
| Cat. No.:            | B15616828   | Get Quote |  |  |  |

Cariprazine, a third-generation atypical antipsychotic, has garnered attention for its unique pharmacodynamic profile, primarily its dopamine D3/D2 receptor partial agonism with a high affinity for D3 receptors.[1] This profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1] A critical aspect of long-term antipsychotic treatment is the associated risk of metabolic disturbances, such as weight gain, dyslipidemia, and hyperglycemia.[2] This guide provides a comparative analysis of cariprazine's metabolic side effect profile relative to other atypical antipsychotics, supported by data from clinical and real-world studies.

# **Quantitative Comparison of Metabolic Effects**

Multiple studies have sought to quantify and compare the metabolic risks associated with various antipsychotics. A large network meta-analysis of 100 randomized controlled trials (RCTs) ranked **cariprazine** among the antipsychotics with the most benign metabolic profiles, alongside aripiprazole, brexpiprazole, lurasidone, and zipiprasidone.[3][4] In contrast, olanzapine and clozapine consistently demonstrated the highest risk for metabolic adverse effects.[3][4]

### Weight Change

Weight gain is a common and concerning side effect of many atypical antipsychotics.[5] **Cariprazine** has demonstrated a relatively minimal impact on weight. A meta-analysis found no statistically significant evidence of weight gain with **cariprazine** compared to placebo in short-term studies (median 6 weeks).[6] Longer-term and real-world data provide further context.



Table 1: Comparative Weight Change Data for Selected Atypical Antipsychotics

| Antipsychotic | Mean Weight<br>Change (kg) vs.<br>Placebo (Median 6<br>weeks)[6] | Mean Weight Gain<br>(lbs) at 1 Year[7] | Estimated Annual<br>Weight Trajectory (<br>kg/year )[5][8] |
|---------------|------------------------------------------------------------------|----------------------------------------|------------------------------------------------------------|
| Cariprazine   | Not statistically significant                                    | 4.25 (p=0.42)                          | +0.91                                                      |
| Olanzapine    | +2.73                                                            | 10.0                                   | Medium/High Risk*                                          |
| Risperidone   | +1.58                                                            |                                        | Medium/High Risk*                                          |
| Aripiprazole  | +0.66                                                            |                                        |                                                            |
| Brexpiprazole | +1.18                                                            | 5.97 (p=0.01)                          |                                                            |
| Lurasidone    | +0.39                                                            | -0.60 (p=0.56)                         |                                                            |
| Clozapine     | +3.01                                                            |                                        | Medium/High Risk*                                          |

<sup>\*</sup>Classification based on prior medication risk stratification in the study.[5]

A real-world retrospective analysis found that patients initiating **cariprazine** had a reduced estimated annual weight gain trajectory of +0.91 kg/year compared to a trajectory of +3.55 kg/year in the 12 months prior to starting the drug.[5][8] Another retrospective study reported a predicted weight change of +1.4 kg at 12 months.[9]

Lipid and Glucose Metabolism

**Cariprazine**'s impact on lipids and glucose is also generally favorable compared to other agents. The network meta-analysis by Pillinger et al. (2020) found that **cariprazine** was associated with a decrease in LDL cholesterol compared to placebo and showed no significant changes in total cholesterol, HDL cholesterol, triglycerides, or glucose.[6]

Table 2: Comparative Changes in Lipid and Glucose Parameters vs. Placebo (Median 6 weeks) [6]



| Antipsychot<br>ic | Total<br>Cholesterol<br>(mmol/L) | LDL<br>Cholesterol<br>(mmol/L) | HDL<br>Cholesterol<br>(mmol/L) | Triglyceride<br>s (mmol/L)  | Glucose<br>(mmol/L)         |
|-------------------|----------------------------------|--------------------------------|--------------------------------|-----------------------------|-----------------------------|
| Cariprazine       | -0.09                            | -0.13                          | No<br>significant<br>change    | No<br>significant<br>change | No<br>significant<br>change |
| Olanzapine        | +0.27                            | +0.18                          | No significant change          | +0.42                       | +0.33                       |
| Risperidone       | No significant change            | No significant change          | No significant change          | +0.16                       | +0.13                       |
| Aripiprazole      | No significant change            | No significant change          | +0.03                          | No significant change       | No significant change       |
| Brexpiprazole     | No significant change            | No significant change          | +0.03                          | No significant change       | No significant change       |
| Lurasidone        | No significant change            | No significant change          | No significant change          | No significant change       | -0.29                       |
| Clozapine         | +0.56                            | Not Available                  | Not Available                  | +0.98                       | +1.05                       |

<sup>\*</sup>Values in bold indicate a statistically significant improvement compared to placebo.

Real-world data further support these findings, showing that after starting **cariprazine**, average predicted triglyceride levels decreased, and a majority of patients with high baseline total cholesterol or triglyceride levels shifted to normal/borderline levels.[9]

# **Experimental Protocols**

The data presented are derived from studies with robust, though different, methodologies. Understanding these protocols is key to interpreting the findings.

Pillinger et al. (2020): Systematic Review and Network Meta-Analysis[4][6]

• Objective: To compare and rank 18 antipsychotics based on their metabolic side effects.



- Methodology: A comprehensive search of MEDLINE, EMBASE, and PsycINFO was conducted for blinded, randomized controlled trials (RCTs) comparing antipsychotics with placebo in the acute treatment of schizophrenia. A frequentist random-effects network metaanalysis was performed.
- Patient Population: 25,952 patients across 100 RCTs.
- Intervention: Acute treatment with one of 18 antipsychotics or placebo. The median treatment duration was 6 weeks.
- Measured Parameters: Changes from baseline in body weight, BMI, total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and glucose concentrations.

Greger et al. (2021): Retrospective Chart Review[7]

- Objective: To compare the long-term metabolic effects of newer second-generation antipsychotics (SGAs).
- Methodology: A retrospective chart review was conducted at an outpatient psychiatric practice. Data were collected at baseline, approximately 6 weeks, 12 weeks, and up to 12 months.
- Patient Population: Patients treated for at least 6 weeks with brexpiprazole, lurasidone, asenapine, cariprazine, or iloperidone. A cohort treated with olanzapine was used as a comparator. The sample size for the cariprazine group was 35.[10]
- Intervention: Treatment with one of the specified newer SGAs or olanzapine in a real-world clinical setting.
- Measured Parameters: Weight, BMI, and other available metabolic characteristics from patient charts.

# **Pharmacological Profile of Cariprazine**

**Cariprazine**'s relatively benign metabolic profile is thought to be related to its specific receptor binding affinities.[5] Unlike many SGAs that have high affinity for histamine H1 and serotonin 5-HT2C receptors—antagonism of which is strongly associated with weight gain—**cariprazine** 



has a lower affinity for these receptors.[5][11] Its primary mechanism involves partial agonism at dopamine D3 and D2 receptors and serotonin 5-HT1A receptors, with antagonist activity at 5-HT2A receptors.[1][12]



Click to download full resolution via product page

Caption: Cariprazine's receptor binding profile.

## Conclusion

The available evidence from large-scale meta-analyses, long-term retrospective studies, and real-world data indicates that **cariprazine** has a favorable metabolic profile compared to many other atypical antipsychotics, particularly high-risk agents like olanzapine and clozapine.[3][4] It is associated with minimal effects on weight gain and may even have beneficial effects on





certain lipid parameters, such as LDL cholesterol.[6] This low metabolic risk, attributed to its unique receptor binding profile, makes **cariprazine** a valuable therapeutic option, especially for patients who are at risk for or have pre-existing metabolic conditions.[6][13] Nevertheless, monitoring of weight and metabolic parameters remains an important clinical practice for all patients treated with SGAs.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. psychscenehub.com [psychscenehub.com]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis [medicinesresources.nhs.uk]
- 4. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of cariprazine on body weight and blood pressure among adults with bipolar I disorder, schizophrenia, or major depressive disorder in a real-world setting PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, Cariprazine, and Iloperidone With Olanzapine as a Comparator PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimating Changes in Weight and Metabolic Parameters Before and After Treatment With Cariprazine: A Retrospective Study of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]



Check Availability & Pricing



- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. mdpi.com [mdpi.com]
- 12. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- To cite this document: BenchChem. [Comparative Tolerability of Cariprazine: A Focus on Metabolic Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616828#comparative-tolerability-of-cariprazine-regarding-metabolic-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com